molecular formula C₄₀H₈₀O₂ B1162316 2-Octadecyleicosanoic Acid Ethyl Ester

2-Octadecyleicosanoic Acid Ethyl Ester

Cat. No.: B1162316
M. Wt: 593.06
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octadecyleicosanoic Acid Ethyl Ester is a high-purity biochemical reagent specifically designed for advanced research applications. Its primary researched application is as a critical reagent in the synthesis of Lipid-Oligonucleotide Conjugates (Citations: ). These conjugates function as sophisticated drug delivery systems, designed to target and deliver therapeutic agents directly to mutated or infected cells (Citations: ). The ethyl ester form of 2-Octadecyleicosanoic acid facilitates its integration into complex lipid nanoparticles, which are essential structures in modern nucleic acid delivery platforms. Research into similar long-chain ethyl esters suggests potential roles in modulating biological pathways, including those involved in inflammatory responses, though the specific mechanisms of action for this compound are an active area of scientific investigation (Citations: ). This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₄₀H₈₀O₂

Molecular Weight

593.06

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound differs from linear esters like ethyl stearate (C₂₀H₄₀O₂) by its branched alkyl chain, which increases steric hindrance and reduces crystallization tendencies. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
2-Octadecyleicosanoic Acid Ethyl Ester* C₄₀H₇₈O₂ 595.06 (estimated) N/A Branched C₁₈ chain at C2 of eicosanoic acid
Ethyl Stearate C₂₀H₄₀O₂ 312.53 111-61-5 Linear C₁₈ chain, ethyl ester
Ethylhexyl Oleate C₂₄H₄₄O₂ 368.60 26399-02-0 Branched 2-ethylhexyl group, unsaturated
Myristic Acid Ethyl Ester C₁₆H₃₂O₂ 256.42 124-06-1 Medium-chain (C₁₄) saturated ester
Octanoic Acid Ethyl Ester C₁₀H₂₀O₂ 172.26 106-32-1 Short-chain (C₈) saturated ester

Physical and Chemical Properties

  • Thermal Stability: Branched esters like this compound typically exhibit higher melting points than linear analogs (e.g., ethyl stearate melts at 33–35°C ), but lower than unsaturated esters like ethylhexyl oleate (−50°C ).
  • Solubility: Increased branching enhances solubility in non-polar solvents, making it suitable for lubricants and emollients. This contrasts with short-chain esters (e.g., octanoic acid ethyl ester), which are more water-miscible .
  • Oxidative Stability : Saturated esters (e.g., ethyl stearate) resist autooxidation better than unsaturated analogs , while branched esters may show intermediate stability due to steric protection.

Research Findings and Industrial Relevance

  • Synthetic Challenges: Branched esters require specialized transesterification or acid-catalyzed esterification, as noted for cetearyl octanoate .
  • Analytical Methods: Infrared spectroscopy (IR) and thin-layer chromatography (TLC) are standard for purity verification in esters like ethylene glycol monostearate .

Preparation Methods

Wittig Reaction for Carbon Skeleton Formation

The Wittig reaction involves the coupling of a carbonyl compound (e.g., aldehyde or ketone) with a phosphorus ylide to form an alkene. For 2-octadecyleicosanoic acid, the reaction employs eicosanoic acid derivatives and octadecyl-containing ylides . For example:

  • Reactants : A ketone precursor (e.g., 4-ketoeicosanoic acid) and an octadecyl triphenylphosphonium ylide.

  • Conditions : Conducted in anhydrous toluene or dioxane at 60–120°C for 48–72 hours.

  • Outcome : The reaction yields 2-octadecyleicosanoic acid with a branched alkene intermediate, which is subsequently hydrogenated to saturate the double bond.

Catalytic Hydrogenation

Post-Wittig alkene intermediates undergo hydrogenation to produce the saturated branched fatty acid:

  • Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • Conditions : Hydrogen gas (1–3 atm) in ethanol or tetrahydrofuran at 25–50°C.

  • Yield : Hydrogenation typically achieves >95% conversion, confirmed via ¹H-NMR and IR spectroscopy .

Esterification of 2-Octadecyleicosanoic Acid

The carboxylic acid is esterified with ethanol to form the ethyl ester. Three primary methods are employed:

Fischer Esterification

Fischer esterification uses acid catalysis to directly esterify the fatty acid with ethanol:

  • Reagents : 2-Octadecyleicosanoic acid, ethanol (excess), sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Conditions : Reflux at 80–100°C for 6–12 hours.

  • Yield : 70–85%, with purification via vacuum distillation.

Acyl Chloride Intermediate Method

This two-step process enhances reactivity:

  • Acyl Chloride Formation :

    • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

    • Conditions : 40–60°C for 2–4 hours, yielding 2-octadecyleicosanoyl chloride.

  • Esterification :

    • Reagents : Acyl chloride, ethanol, base (e.g., pyridine).

    • Conditions : Room temperature, 1–2 hours.

    • Yield : 90–95% after silica gel chromatography.

Enzymatic Transesterification

Lipase-catalyzed transesterification offers a solvent-free alternative:

  • Enzyme : Lipase from Mucor miehei or Thermomyces lanuginosus.

  • Substrate : 2-Octadecyleicosanoic acid methyl ester (or another alkyl ester) and ethanol.

  • Conditions : 30–60°C, 1–30 hours, no organic solvent.

  • Yield : 80–90%, with enzyme reuse for 5–10 cycles.

Direct Synthesis via Integrated Wittig-Esterification

Recent advances enable one-pot synthesis by integrating esterification into the Wittig reaction sequence:

Ethyl Ester-Functionalized Ylides

  • Ylide Design : Triphenylphosphonium ylides derived from ethyl esters (e.g., ethyl bromoacetate).

  • Reaction : Wittig coupling with a ketone precursor forms the ethyl ester directly.

  • Conditions : Analogous to Section 1.1, with yields of 60–70%.

Purification and Characterization

Distillation and Rectification

  • Short-Path Distillation : Removes triglycerides and diglycerides at 220–245°C under vacuum (1–3 mmbar).

  • Fractional Distillation : Separates esters by boiling point, achieving >98% purity.

Chromatographic Methods

  • Silica Gel Chromatography : Used for lab-scale purification, with hexane/ethyl acetate eluents.

  • HPLC : Validates purity for pharmaceutical-grade applications.

Spectroscopic Confirmation

  • ¹H-NMR : Characteristic signals at δ 1.25 (ethyl ester -CH₃), δ 2.30 (–CH₂–COO–), and δ 0.88 (branched alkyl -CH₃).

  • IR Spectroscopy : Ester carbonyl stretch at 1740–1745 cm⁻¹.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Fischer Esterification80–100°C, 6–12 hrs70–85%90–95%Industrial
Acyl ChlorideRT, 2–4 hrs90–95%>99%Lab-scale
Enzymatic Transesterification30–60°C, 1–30 hrs80–90%92–98%Pilot-scale
Integrated Wittig60–120°C, 48–72 hrs60–70%85–90%Research

Challenges and Optimization Strategies

Byproduct Management

  • Glycerin Removal : Critical in transesterification; achieved via aqueous washes or centrifugation.

  • Isomerization : Branched esters may form positional isomers; mitigated by low-temperature hydrogenation.

Solvent-Free Systems

Enzymatic methods eliminate flammable solvents (e.g., ethanol), enhancing safety and reducing post-reaction purification .

Q & A

Q. Q1. What are the standard methodologies for synthesizing 2-octadecyleicosanoic acid ethyl ester, and how are reaction conditions optimized?

Synthesis typically involves esterification of 2-octadecyleicosanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:

  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent selection : Use toluene or dichloromethane to enhance miscibility of fatty acids and alcohols .
  • Progress monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) tracks ester formation and purity .

    Advanced : For multi-step syntheses involving hydroxyl or unsaturated intermediates, consider protecting-group strategies (e.g., silylation) and inert atmospheres to prevent oxidation .

Analytical Techniques for Structural Confirmation

Q. Q2. Which analytical methods are most reliable for confirming the structure and purity of this compound?

Basic :

  • GC-MS : Identifies molecular ions (e.g., m/z 468.6 for C₃₈H₇₆O₂) and fragmentation patterns .
  • ¹H/¹³C NMR : Key signals include ethyl ester protons (δ 4.1–4.3 ppm) and methylene/methyl groups in the alkyl chain (δ 0.8–1.5 ppm) .
    Advanced : Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and confirm molecular formula. For isomers, employ 2D NMR (e.g., COSY, HSQC) to differentiate branching or stereochemistry .

Biological Activity and Mechanism Studies

Q. Q3. How can researchers screen this compound for biological activity, and what mechanisms are plausible?

Basic :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Lipid membrane interactions : Use fluorescence anisotropy to assess compound integration into lipid bilayers .
    Advanced : For mechanistic studies, employ molecular dynamics simulations to model interactions with membrane proteins (e.g., GPCRs) or lipid rafts. Validate with knock-out cell lines to identify target pathways .

Resolving Data Contradictions in Spectral Analysis

Q. Q4. How should researchers address conflicting spectral data (e.g., GC retention times or NMR shifts) for this compound?

Basic : Cross-validate with authentic standards and replicate analyses under identical conditions (e.g., column type, temperature gradient in GC) . Advanced : For co-eluting peaks in GC, use heart-cutting 2D-GC or tandem MS. In NMR, employ deuterated solvents and paramagnetic relaxation agents to clarify overlapping signals .

Stability and Storage Methodologies

Q. Q5. What protocols ensure the stability of this compound during storage and experimentation?

Basic : Store under nitrogen at −20°C in amber vials to prevent oxidation. Monitor degradation via periodic GC analysis . Advanced : Conduct accelerated stability studies (40°C/75% RH) to predict shelf life. Use antioxidants (e.g., BHT) in polar solvents to mitigate radical-mediated degradation .

Physicochemical Property Determination

Q. Q6. How are critical physicochemical properties (e.g., logP, melting point) determined experimentally?

Basic :

  • logP : Measure via shake-flask method with octanol/water partitioning .
  • Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min .
    Advanced : For polymorphic forms, employ X-ray crystallography or variable-temperature NMR to study phase transitions .

Addressing Synthetic Yield Variability

Q. Q7. What factors contribute to yield variability in esterification reactions, and how can they be controlled?

Basic :

  • Molar ratio : Optimize acid:alcohol ratio (typically 1:3–1:5) to drive equilibrium .
  • Catalyst loading : Adjust H₂SO₄ concentration (1–5 mol%) to balance rate and side reactions .
    Advanced : Use Dean-Stark traps for azeotropic water removal in refluxing toluene. For scale-up, employ continuous-flow reactors to enhance heat/mass transfer .

Advanced Applications in Drug Delivery

Q. Q8. What methodologies evaluate this compound as a drug delivery vehicle?

Basic :

  • Liposome encapsulation : Use thin-film hydration with cholesterol and DSPE-PEG .
  • Release kinetics : Conduct dialysis-based assays under sink conditions .
    Advanced : Modify ester headgroups with PEG or targeting ligands (e.g., folate) to enhance biodistribution. Validate in vivo using fluorescent tracers (e.g., DiR) .

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